(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. The compound has a molecular formula of and a molecular weight of approximately 371.45 g/mol. It is classified as a chalcone derivative, which is a type of flavonoid known for its diverse biological activities.
This compound falls under the category of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between appropriate benzaldehyde derivatives and acetophenone derivatives.
The molecular structure of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one features:
CC(C)c1ccc(C(=O)c2ccnc3c2c(c(c3)C)C)cc1
.The compound may undergo various chemical reactions typical of chalcones:
These reactions often require specific conditions such as temperature control, pH adjustment, and the use of catalysts to optimize yield and selectivity.
The mechanism of action for (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is primarily linked to its interaction with biological targets:
Research indicates that similar chalcone derivatives exhibit significant biological activity against various cancer cell lines, suggesting potential therapeutic applications.
The applications of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one extend across various fields:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1